N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(4-chlorophenyl)pyrrolo[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-15-8-10-16(11-9-15)23-20(25)18-13-14-5-4-12-22-19(14)24(18)28(26,27)17-6-2-1-3-7-17/h1-13H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOAHVVOWMMXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrrolo[2,3-b]pyridine core followed by the introduction of the 4-chlorophenyl and phenylsulfonyl groups. Key steps may involve:
Cyclization Reactions: Formation of the pyrrolo[2,3-b]pyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution.
Sulfonylation: Attachment of the phenylsulfonyl group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
-
Anticancer Properties :
- N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide has been investigated for its potential as an anticancer agent. Studies indicate that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, research has shown that compounds with similar structures can effectively target specific signaling pathways involved in tumor growth and metastasis.
-
Inhibition of Protein Kinases :
- The compound acts as a potent inhibitor of certain protein kinases, which play crucial roles in cellular signaling and regulation. By inhibiting these kinases, the compound may interfere with processes such as cell division and survival, making it a candidate for targeted cancer therapies.
-
Effect on Inflammatory Diseases :
- There is emerging evidence suggesting that this compound may also exhibit anti-inflammatory properties. It could potentially modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the inhibition of specific kinases involved in cell survival pathways, leading to increased apoptosis rates.
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers explored the anti-inflammatory potential of this compound in a murine model of arthritis. The results indicated a reduction in inflammatory markers and joint swelling, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Sulfonyl-Substituted Pyrrolopyridine Derivatives
Structural Insights :
Carboxamide-Linked Analogs
Functional Group Impact :
Antineoplastic Pyrrolopyridine Derivatives
Therapeutic Potential:
Crystallography :
- N-(4-Chlorophenyl)pyrrolidine-1-carboxamide () adopts an envelope conformation with intermolecular hydrogen bonding, suggesting the target compound may exhibit similar solid-state stability .
Research Findings and Implications
- Agrochemical Potential: While the target compound’s pyridine-sulfonyl scaffold is structurally akin to insecticidal analogs (), its carboxamide linker may reduce efficacy compared to thioacetamide derivatives .
- Anticancer Applications : The antineoplastic activity of related sulfonamide-pyrrolopyridines () underscores the scaffold’s versatility, warranting further study of the target compound in oncology .
- Metabolic Stability : Trifluoromethyl and fluorophenyl analogs () demonstrate enhanced pharmacokinetic properties, suggesting opportunities for structural optimization of the target compound .
Biological Activity
N-(4-chlorophenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.
- Molecular Formula : C20H14ClN3O3S
- Molecular Weight : 411.86 g/mol
- CAS Number : 477872-25-6
- Density : 1.43 g/cm³ (predicted)
- pKa : 11.38 (predicted)
These properties indicate the compound's potential for interaction with biological systems, particularly in terms of solubility and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrrolopyridine precursors. Key steps include:
- Formation of Pyrrolopyridine Core : Utilizing aminopyridine derivatives and cyclization reactions.
- Chlorination : Introducing the chloro group using reagents like N-chlorosuccinimide.
- Sulfonylation : Attaching the phenylsulfonyl group through reactions with sulfonyl chlorides under basic conditions.
Each step is followed by purification techniques such as column chromatography to ensure the desired product's purity and yield .
Antibacterial Activity
Studies have shown that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating a spectrum of activity that highlights its potential as an antibacterial agent .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties. It has shown strong inhibitory effects against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer’s disease and urinary tract infections .
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Strong |
Anticancer Properties
Research indicates that the compound may possess anticancer properties. It has been linked to mechanisms that inhibit tumor growth and promote apoptosis in cancer cells. The specific pathways involved are still under investigation but suggest a promising avenue for cancer therapy .
Anti-inflammatory Effects
Additionally, compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may have therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- A study published in Brazilian Journal of Pharmaceutical Sciences highlighted the docking studies that elucidated the interaction of this compound with amino acids in proteins, indicating its pharmacological effectiveness .
- Another research article focused on the synthesis and biological evaluation of related pyrrolopyridine derivatives, confirming their activity against various bacterial strains and enzyme inhibition .
Q & A
Q. What synthetic methodologies are optimal for constructing the pyrrolo[2,3-b]pyridine core in this compound?
The pyrrolo[2,3-b]pyridine scaffold can be synthesized via microwave-assisted reactions, as demonstrated in analogous compounds. For example, ethyl 1-(benzenesulfonyl)-4-chloro-pyrrolo[2,3-b]pyridine-2-carboxylate was synthesized using a microwave reactor at 160°C for 3 hours with N-methyl-2-pyrrolidone as the solvent . Halogenated intermediates (e.g., bromo or chloro derivatives) are critical for functionalization, as seen in related sulfonamide-containing pyrrolo[2,3-b]pyridines .
Q. How can researchers confirm the structural integrity of this compound?
Single-crystal X-ray diffraction is the gold standard for structural validation. For example, N-(4-chlorophenyl)-4-(pyrimidin-2-yl)-piperazine-1-carboxamide was characterized with a mean C–C bond length of 0.005 Å and an R factor of 0.058 . Complementary techniques include high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for purity assessment.
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Cell viability assays (e.g., MTT or CellTiter-Glo) in cancer cell lines with B-Raf mutations (e.g., V600E) are recommended, as structurally similar compounds like Vemurafenib (PLX4032) show selective inhibition of mutated B-Raf . Dose-response curves (IC50 values) and Western blotting for phosphorylated ERK can validate target engagement.
Q. What solubility challenges are anticipated, and how can they be mitigated?
The compound’s sulfonyl and chlorophenyl groups may limit aqueous solubility. Preformulation studies using DMSO as a stock solvent (up to 100 mM) are common, as demonstrated for Vemurafenib . For in vivo studies, co-solvents like PEG-400 or cyclodextrin-based formulations can improve bioavailability.
Q. How should stability studies be designed for this compound?
Conduct accelerated stability testing under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation via HPLC-UV at 254 nm, focusing on hydrolysis of the sulfonamide or carboxamide bonds. LC-MS/MS can identify degradation products .
Advanced Research Questions
Q. What strategies enhance selectivity against off-target kinases?
Computational docking (e.g., Glide or AutoDock) can predict interactions with kinase ATP-binding pockets. For example, Vemurafenib’s selectivity for B-Raf V600E over wild-type B-Raf was validated using kinase profiling panels (>100 kinases tested) . Structure-activity relationship (SAR) studies should prioritize modifications at the 4-chlorophenyl or pyrrolo[2,3-b]pyridine positions to reduce off-target binding.
Q. How can researchers address contradictory efficacy data across cell lines?
Discrepancies may arise from genetic heterogeneity (e.g., PTEN status or upstream RAS mutations). Use isogenic cell lines (e.g., B-Raf V600E vs. wild-type) to isolate compound effects. Orthogonal assays like CRISPR-mediated gene knockout or RNA-seq can identify resistance mechanisms, such as MAPK pathway reactivation .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Xenograft models using B-Raf-mutant melanoma (e.g., A375 or Colo-205 cells) are standard for efficacy. For PK studies, administer the compound orally or intravenously in rodents and collect plasma at intervals (0–24 h) for LC-MS/MS analysis. Monitor liver enzymes (ALT/AST) and body weight for toxicity .
Q. How can metabolic pathways be characterized to optimize half-life?
Incubate the compound with human liver microsomes (HLMs) and NADPH for 1 hour. Identify metabolites via LC-HRMS, focusing on oxidative dechlorination or sulfonamide cleavage. CYP450 inhibition assays (e.g., fluorogenic substrates) can pinpoint enzymes involved . Prodrug strategies (e.g., esterification) may improve metabolic stability.
Q. What crystallographic data support drug-target interactions?
Co-crystallization with B-Raf V600E (PDB ID: 3OG7) reveals critical hydrogen bonds between the sulfonamide group and kinase residues (e.g., Glu501). For novel analogs, molecular dynamics simulations (>100 ns) can assess binding mode stability. Mutagenesis studies (e.g., Glu501Ala) validate interaction hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
